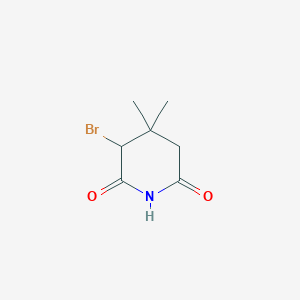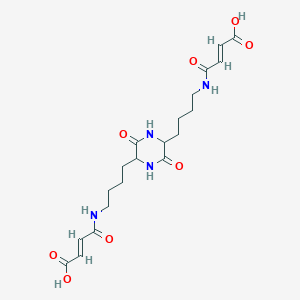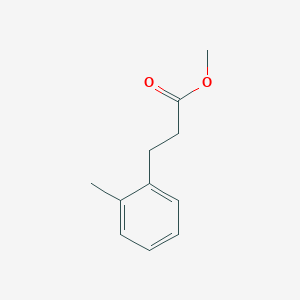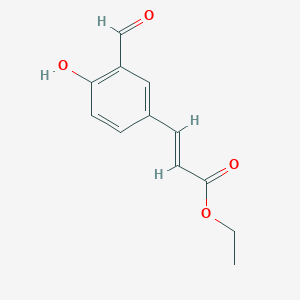![molecular formula C36H40O4P2 B12098225 (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole is a complex organic molecule featuring multiple functional groups, including tert-butyl, phenylmethoxy, and benzoxaphosphole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxaphosphole core, followed by the introduction of tert-butyl and phenylmethoxy groups through various substitution reactions. Key steps may include:
Formation of Benzoxaphosphole Core: This can be achieved through cyclization reactions involving appropriate phosphine and phenol derivatives under controlled conditions.
Introduction of Tert-Butyl Groups: Tert-butyl groups are often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Phenylmethoxy Substitution: The phenylmethoxy groups can be added through nucleophilic substitution reactions using phenylmethanol derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxaphosphole core, potentially converting it to a more saturated phosphine oxide derivative.
Substitution: The tert-butyl and phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., tert-butyl chloride) and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the benzoxaphosphole core could produce phosphine oxide compounds.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
作用机制
The mechanism of action of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole involves interactions with molecular targets through its functional groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking, which may influence the compound’s biological activity. The specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
(2R,3R)-2,3-Butanediol: A simpler compound with similar stereochemistry but lacking the complex benzoxaphosphole structure.
(2R,6R)-Hydroxynorketamine: Shares some structural features but differs significantly in its pharmacological profile and applications.
Uniqueness
The uniqueness of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole lies in its intricate structure, which combines multiple functional groups and stereocenters
属性
分子式 |
C36H40O4P2 |
|---|---|
分子量 |
598.6 g/mol |
IUPAC 名称 |
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C36H40O4P2/c1-35(2,3)41-31-27(37-23-25-15-9-7-10-16-25)19-13-21-29(31)39-33(41)34-40-30-22-14-20-28(32(30)42(34)36(4,5)6)38-24-26-17-11-8-12-18-26/h7-22,33-34H,23-24H2,1-6H3/t33-,34-,41?,42?/m1/s1 |
InChI 键 |
CPWPSQKAGFLDKE-HNQYGGFOSA-N |
手性 SMILES |
CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)[C@@H]4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
规范 SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)





![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)


